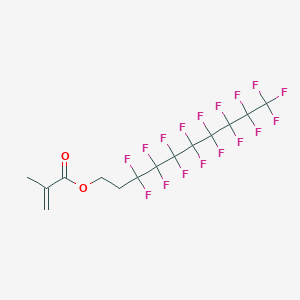

2-(PERFLUOROOCTYL)ETHYL METHACRYLATE

Descripción

The exact mass of the compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F17O2/c1-5(2)6(32)33-4-3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZFBSFGXQBQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2OC(O)C(CH3)=CH2, C14H9F17O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26338-99-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26338-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062101 | |

| Record name | 2-(Perfluorooctyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-88-9 | |

| Record name | Perfluorooctylethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1996-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorooctyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Perfluorooctyl)ethyl Methacrylate: Properties, Synthesis, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Perfluorooctyl)ethyl methacrylate (PFOEMA) is a fluorinated methacrylate monomer that has garnered significant interest across various scientific and industrial fields. Its unique structure, combining a polymerizable methacrylate group with a highly fluorinated alkyl chain, imparts exceptional properties to the resulting polymers. These properties, including low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability, make it a valuable building block for advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of PFOEMA, detailed experimental protocols for its synthesis and polymerization, and an exploration of its applications, particularly in the realm of drug delivery.

Core Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₁₄H₉F₁₇O₂. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉F₁₇O₂ | [1] |

| Molecular Weight | 532.19 g/mol | [2] |

| CAS Number | 1996-88-9 | [3] |

| Appearance | Colorless liquid | [1] |

| Density | 1.60 g/mL at 25 °C | [3] |

| Boiling Point | 120 °C at 4 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.34 | [3] |

| Flash Point | > 110 °C | [3] |

| Melting Point | -16 °C | [3] |

| Solubility | Insoluble in water | [1] |

Synonyms: 1H,1H,2H,2H-Heptadecafluorodecyl methacrylate, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate[4]

Synthesis and Purification

Experimental Protocol: Synthesis via Esterification

Objective: To synthesize this compound by the esterification of 2-(perfluorooctyl)ethanol with methacrylic acid.

Materials:

-

2-(perfluorooctyl)ethanol

-

Methacrylic acid

-

An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

A polymerization inhibitor (e.g., hydroquinone)

-

An organic solvent (e.g., toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-(perfluorooctyl)ethanol, a molar excess of methacrylic acid (e.g., 1.5 to 2 equivalents), a catalytic amount of the acid catalyst, and a small amount of polymerization inhibitor.

-

Add a suitable solvent like toluene to aid in the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted methacrylic acid, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by vacuum distillation to obtain the final high-purity this compound.

Workflow for Synthesis and Purification:

Polymerization of this compound

PFOEMA can be polymerized using various techniques, with controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being particularly effective for producing well-defined polymers with controlled molecular weights and low dispersity.[5]

Experimental Protocol: RAFT Polymerization

Objective: To synthesize a well-defined polymer of this compound via RAFT polymerization.

Materials:

-

This compound (PFOEMA), purified

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Degassing equipment (e.g., Schlenk line)

Procedure:

-

In a Schlenk flask, dissolve the desired amounts of PFOEMA, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will influence the polymerization rate and control.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

Monitor the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.

-

Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Logical Flow of RAFT Polymerization:

Applications in Drug Development

The unique properties of fluorinated polymers derived from PFOEMA make them attractive candidates for various applications in drug delivery. The hydrophobicity and lipophobicity imparted by the perfluorooctyl chains can be leveraged to create stable nanoparticles for encapsulating hydrophobic drugs.

Nanoparticle Formulation for Drug Delivery

Polymers of PFOEMA, often in the form of copolymers with hydrophilic monomers, can self-assemble into nanoparticles in aqueous environments. These nanoparticles can serve as carriers for therapeutic agents.

General Workflow for Nanoparticle Drug Delivery:

While specific drug loading and release studies for homopolymers of PFOEMA are not extensively reported, the principles of using fluorinated polymers for encapsulating and delivering drugs like the anticancer agent 5-fluorouracil have been demonstrated with other methacrylate-based systems.[6] The hydrophobic core of nanoparticles formed from PFOEMA-containing copolymers would be an ideal environment for sequestering such drugs from the aqueous physiological environment, potentially improving their stability and circulation time.[7]

Cellular Interaction and Signaling

The cellular uptake of fluorinated nanoparticles is an active area of research. It is generally understood that nanoparticles are taken up by cells through endocytic pathways.[8] The specific mechanism can depend on the size, shape, and surface chemistry of the nanoparticles. While there is no specific signaling pathway universally attributed to the action of fluorinated polymer drug carriers, the delivered therapeutic agent would be expected to interact with its known cellular targets to elicit a biological response. For instance, if a kinase inhibitor is delivered, it would interact with its target kinase within the cell, modulating downstream signaling pathways. The role of the fluorinated carrier is primarily to facilitate the delivery of the drug to the site of action.

Conclusion

This compound is a versatile monomer that provides access to a range of fluorinated polymers with unique and valuable properties. This guide has outlined its core chemical and physical characteristics, provided detailed procedural outlines for its synthesis and controlled polymerization, and explored its potential applications in the field of drug delivery. For researchers and professionals in drug development, PFOEMA and its derivatives offer a promising platform for the creation of novel and effective therapeutic delivery systems. Further research into specific drug formulations and in vivo studies will be crucial in fully realizing the potential of this class of materials.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1996-88-9 | FP100816 [biosynth.com]

- 3. fluoryx.com [fluoryx.com]

- 4. Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate for High-density Click Functionalization of Polymers and Metallic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Core Characteristics of Methoxphenidine (CAS 127529-46-8)

Authoritative Overview for Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical guide on the physical, chemical, and pharmacological characteristics of Methoxphenidine (MXP), also known as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine. It is crucial to note that the CAS number 1996-88-9, as initially queried, is officially assigned to 2-(Perfluorooctyl)ethyl methacrylate. This guide will focus on Methoxphenidine, which corresponds to the chemical name provided and is of significant interest to the specified audience. The correct CAS number for Methoxphenidine is 127529-46-8 .[1][2][3][4]

Methoxphenidine is a dissociative anesthetic of the diarylethylamine class and functions primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6] It has been a subject of interest in both forensic and pharmacological research due to its emergence as a designer drug.[1][7] This guide synthesizes available data on its physical properties, experimental characterization protocols, and its primary mechanism of action.

Chemical and Physical Properties

Methoxphenidine is a white, powdered solid at room temperature. Its core structure consists of a piperidine ring attached to a 1,2-diphenylethyl moiety, with a methoxy group substituted on one of the phenyl rings. A summary of its key physical and chemical properties is presented below.

Table 1: Summary of Physical and Chemical Data for Methoxphenidine

| Property | Value | Source(s) |

| IUPAC Name | 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine | [1] |

| Synonyms | Methoxphenidine, MXP, 2-MeO-Diphenidine | [1][2] |

| CAS Number | 127529-46-8 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₅NO | [1][3] |

| Molar Mass | 295.426 g/mol | [1] |

| Appearance | White Powder | [2] |

| Melting Point | 171.5 °C | [5] |

| Solubility | ~3 mg/mL in phosphate-buffered saline (pH 7.2)~30 mg/mL in Ethanol and DMSO~50 mg/mL in Dimethylformamide (DMF) | [5] |

| pKa (protonated) | Data not available | |

| LogP | Data not available |

Experimental Protocols

The characterization and synthesis of Methoxphenidine involve standard and advanced analytical techniques. Below are detailed methodologies cited in the literature for its synthesis, purification, and identification.

Several synthetic routes for Methoxphenidine have been described. A common approach involves a multi-step synthesis, which can be generalized as follows.

Protocol 2.1.1: General Synthesis via Grignard Reagent This procedure is based on the addition of a Grignard reagent to a Weinreb amide to form a ketone intermediate, which is then converted to the final product.[5]

-

Grignard Reaction: A phenylmagnesium bromide Grignard reagent is added to a solution of a suitable Weinreb amide to yield the corresponding ketone intermediate.

-

Reductive Amination: The ketone intermediate is converted to a primary amine.

-

Cyclization: The primary amine is reacted with 1,5-dibromopentane to form the piperidine ring, yielding Methoxphenidine.[5]

Protocol 2.1.2: Purification by Crystallization The synthesized Methoxphenidine free base can be converted to its hydrochloride salt and purified.

-

Dissolve the crude Methoxphenidine free base (e.g., 3.3 g) in diethyl ether (15 mL).[6]

-

Add a solution of hydrogen chloride in diethyl ether dropwise (e.g., 8 mL) to the stirred solution.[6]

-

A suspension will form. Evaporate the solvent to dryness.

-

Recrystallize the resulting solid product from acetone to yield colorless crystals of Methoxphenidine HCl.[6]

The identity and purity of Methoxphenidine are confirmed using a suite of analytical techniques.

Protocol 2.2.1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte in methanol (e.g., ~4 mg/mL).[2]

-

Instrumentation: Utilize a standard GC-MS system equipped with a capillary column suitable for amine analysis.

-

Analysis: Inject the sample and run a temperature gradient program to separate the analyte from any impurities. The mass spectrometer will provide a fragmentation pattern that serves as a chemical fingerprint for Methoxphenidine.

Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the sample (e.g., ~5 mg/mL) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), containing a reference standard like Trimethylsilylpropanoic acid (TSP) for ¹H NMR.[2]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz).[2]

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values are used to confirm the molecular structure of Methoxphenidine.[6]

Protocol 2.2.3: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Use an HPLC system with a suitable stationary phase (e.g., C18 column) and a mobile phase optimized for the separation of Methoxphenidine and its isomers.[5]

-

Detection: Employ a UV or mass spectrometry detector to identify and quantify the analyte.[6] This technique is particularly useful for separating the 2-MXP, 3-MXP, and 4-MXP structural isomers.[5]

Mechanism of Action and Signaling Pathway

Methoxphenidine's primary pharmacological effect is the antagonism of the NMDA receptor.[5][6] It acts as an uncompetitive channel blocker, similar to other dissociative anesthetics like ketamine and PCP.[5] By blocking the NMDA receptor ion channel, it prevents the influx of Ca²⁺ ions that normally occurs upon activation by the neurotransmitter glutamate and a co-agonist (glycine or D-serine).[8]

This blockade of glutamatergic neurotransmission leads to downstream effects on intracellular signaling cascades. Inhibition of the NMDA receptor has been shown to suppress the extracellular signal-regulated kinase (ERK1/2) signaling pathway.[9] This, in turn, affects the phosphorylation of the cAMP-responsive element binding protein (CREB) and modulates the expression of genes involved in cell survival, proliferation, and apoptosis.[9]

Beyond its primary target, Methoxphenidine also exhibits a weak affinity for the dopamine transporter (DAT) and an even lower affinity for the norepinephrine transporter (NET), with negligible effects on the serotonin transporter (SERT).[5][6] These interactions may contribute to its complex pharmacological profile, including potential stimulant-like effects at lower doses.[10]

This guide provides a foundational understanding of Methoxphenidine for professionals in drug development and research. The provided experimental protocols and mechanistic insights are intended to support further investigation into this and related compounds.

References

- 1. Methoxphenidine - Wikipedia [en.wikipedia.org]

- 2. swgdrug.org [swgdrug.org]

- 3. 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine | C20H25NO | CID 67833251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. esslabshop.com [esslabshop.com]

- 5. cdn.who.int [cdn.who.int]

- 6. Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. pnas.org [pnas.org]

- 10. METHOXPHENIDINE, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-(Perfluorooctyl)ethyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(perfluorooctyl)ethyl methacrylate (PFOEMA), a fluorinated monomer crucial in the development of advanced polymers and coatings. A thorough understanding of its solubility is paramount for its application in various fields, including the formulation of drug delivery systems, medical devices, and specialized coatings. This document compiles available solubility data, outlines experimental methodologies for its determination, and presents a logical framework for solvent selection.

Core Concepts in PFOEMA Solubility

This compound (CAS 1996-88-9) is characterized by a long, hydrophobic, and oleophobic perfluorooctyl chain and a polymerizable methacrylate group. This unique amphiphilic nature dictates its solubility behavior in organic solvents. The highly fluorinated tail is immiscible with many hydrocarbon-based and polar solvents, while the methacrylate portion exhibits more conventional solubility. Therefore, finding a suitable solvent or solvent system often involves balancing these competing characteristics.

Qualitative Solubility Overview

Published data and supplier information present a somewhat conflicting picture of PFOEMA's solubility, highlighting the empirical nature of solvent selection for this compound. While some sources describe it as "not soluble in organic solvents" and only forming a solution with the aid of a co-solvent, others report slight to sparing solubility in specific polar and non-polar solvents. For instance, it is cited as being "Sparingly" soluble in chloroform and "Slightly" soluble in methanol.[1]

In contrast, some chemical suppliers indicate that PFOEMA is soluble in a range of common organic solvents, including ethanol, acetone, tetrahydrofuran (THF), ethyl acetate, acetonitrile, dichloromethane, toluene, and hexane. One supplier even offers PFOEMA as a ready-made solution in hexane.[2] This suggests that while high concentration solutions may be challenging to achieve in some solvents, PFOEMA is not entirely insoluble.

Quantitative Solubility Data

Despite extensive research, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished in publicly accessible literature. The available information is primarily qualitative. The absence of standardized quantitative data necessitates that researchers and formulation scientists determine the solubility of PFOEMA in their specific solvent systems empirically. The following table summarizes the available qualitative data.

| Organic Solvent | Qualitative Solubility | Source |

| Chloroform | Sparingly | [1] |

| Methanol | Slightly | [1] |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetonitrile | Soluble | |

| Dichloromethane | Soluble | |

| Toluene | Soluble | |

| Hexane | Soluble | [2] |

Note: The term "Soluble" in this context is based on supplier information and may not reflect high solubility in terms of g/L or wt%. It is strongly recommended to experimentally verify the solubility for any given application.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound. This method can be adapted to various organic solvents and temperature conditions.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (PFOEMA)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Constant temperature bath or incubator

-

Analytical balance

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with compatible membranes, such as PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of PFOEMA to a known volume of the selected organic solvent in a glass vial. The excess is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for undissolved PFOEMA at the bottom of the vial should be made.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of PFOEMA.

-

A calibration curve should be prepared using standard solutions of PFOEMA of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of PFOEMA in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or weight percent (wt%).

-

Experimental Workflow for Solubility Determination

Logical Framework for Solvent Selection

The selection of an appropriate solvent for this compound is guided by the principle of "like dissolves like." However, due to the dual nature of the PFOEMA molecule, a more nuanced approach is required.

Key Considerations:

-

Fluorophilicity: Solvents with some degree of fluorination, such as trifluorotoluene, are likely to be good solvents for the perfluorooctyl tail, promoting overall solubility.

-

Polarity of the Methacrylate Group: The ester and methacrylate functionalities introduce polarity. Solvents with moderate polarity, such as esters (ethyl acetate) and ketones (acetone), can interact favorably with this part of the molecule.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding, like alcohols (ethanol), may have limited interaction with the fluorinated chain but can solvate the ester group.

-

Dispersive Forces: Non-polar solvents like hexane and toluene primarily interact through weaker van der Waals forces. The large, polarizable perfluoroalkyl chain can have favorable dispersive interactions with such solvents.

The interplay of these factors means that a single solvent may not be ideal. In such cases, a co-solvent system can be employed. For instance, a mixture of a fluorinated solvent with a more polar or non-polar solvent can be used to create a favorable environment for both parts of the PFOEMA molecule.

Solvent Selection Pathway

Conclusion

The solubility of this compound in organic solvents is a complex property governed by its unique molecular structure. While qualitative data suggests solubility in a range of solvents, the lack of quantitative data in the public domain necessitates empirical determination for specific applications. The experimental protocol and logical framework provided in this guide offer a systematic approach for researchers and professionals to effectively select and validate appropriate solvent systems for their work with this important fluorinated monomer. As the applications of PFOEMA continue to expand, a more comprehensive and publicly available quantitative solubility database would be of significant value to the scientific community.

References

In-Depth Structural Analysis of 1H,1H,2H,2H-Perfluorodecyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 1H,1H,2H,2H-perfluorodecyl methacrylate, a fluorinated monomer of significant interest in the development of advanced materials, including drug delivery systems, biomedical devices, and specialized coatings. This document outlines the molecule's physicochemical properties, detailed spectroscopic data, and standardized experimental protocols for its characterization.

Physicochemical Properties

1H,1H,2H,2H-perfluorodecyl methacrylate possesses unique properties owing to its perfluorinated chain, such as low surface tension and high thermal and chemical stability.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₉F₁₇O₂ | [2][3] |

| Molecular Weight | 532.18 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.637 g/mL at 25 °C | [1] |

| Boiling Point | 90 °C at 4 mmHg | [1] |

| Refractive Index | n20/D 1.337 | [1] |

| SMILES String | CC(=C)C(=O)OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [3] |

| InChI Key | QUKRIOLKOHUUBM-UHFFFAOYSA-N | [1] |

Spectroscopic Analysis

The structural elucidation of 1H,1H,2H,2H-perfluorodecyl methacrylate is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the methyl protons of the methacrylate group, and the two methylene groups of the ethyl spacer.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.1 | Singlet | 1H | =CH₂ (cis to C=O) |

| ~ 5.6 | Singlet | 1H | =CH₂ (trans to C=O) |

| ~ 4.4 | Triplet | 2H | -OCH₂- |

| ~ 2.5 | Multiplet | 2H | -CH₂-CF₂- |

| ~ 1.9 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 166 | C=O (Ester) |

| ~ 136 | =C(CH₃)- |

| ~ 126 | =CH₂ |

| ~ 105-120 (multiplets) | -(CF₂)₇- |

| ~ 108-118 (triplet) | -CF₃ |

| ~ 60 | -OCH₂- |

| ~ 30 (triplet) | -CH₂-CF₂- |

| ~ 18 | -CH₃ |

¹⁹F NMR (Fluorine NMR)

The ¹⁹F NMR spectrum is crucial for characterizing the perfluorinated chain.

| Chemical Shift (ppm) | Assignment |

| ~ -81 | -CF₃ |

| ~ -114 | -CF₂-CF₃ |

| ~ -122 to -124 | -(CF₂)₅- |

| ~ -126 | -CH₂-CF₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 | Medium | C-H stretch (methyl and methylene) |

| ~ 1725 | Strong | C=O stretch (ester) |

| ~ 1640 | Medium | C=C stretch (alkene) |

| ~ 1100-1300 | Strong | C-F stretch |

| ~ 1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

| m/z | Proposed Fragment |

| 532 | [M]⁺ (Molecular Ion) |

| 513 | [M - F]⁺ |

| 463 | [M - OCH₂CH₂(CF₂)₇CF₃]⁺ |

| 447 | [M - C₄H₅O₂]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)

-

5 mm broadband probe

Sample Preparation:

-

Dissolve approximately 10-20 mg of 1H,1H,2H,2H-perfluorodecyl methacrylate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 4.0 s

-

Spectral Width (sw): 20 ppm

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.5 s

-

Spectral Width (sw): 240 ppm

¹⁹F NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 64

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 1.0 s

-

Spectral Width (sw): 200 ppm

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

FTIR Spectroscopy

Objective: To identify the characteristic functional groups.

Instrumentation:

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)

-

Attenuated Total Reflectance (ATR) accessory with a diamond crystal

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a single drop of the liquid 1H,1H,2H,2H-perfluorodecyl methacrylate directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Absorbance

Data Processing:

-

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source (e.g., Agilent 7890B GC coupled to a 5977A MSD or equivalent).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-600

Data Processing:

-

The mass spectrum of the eluting peak corresponding to the compound is analyzed.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the fragmentation pattern with known fragmentation mechanisms for methacrylate esters.

Molecular Structure and Experimental Workflow

The following diagrams illustrate the molecular structure and a typical experimental workflow for the structural analysis of 1H,1H,2H,2H-perfluorodecyl methacrylate.

Caption: Molecular structure of 1H,1H,2H,2H-perfluorodecyl methacrylate.

Caption: Experimental workflow for structural analysis.

References

Thermal Stability of PFOEMA Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl methacrylate (PFOEMA) monomer. Due to the limited availability of direct experimental data for PFOEMA monomer in publicly accessible literature, this guide synthesizes information from analogous fluorinated methacrylate monomers, general principles of methacrylate stability, and standard analytical techniques used for thermal analysis. The document covers key aspects of thermal decomposition, recommended handling and storage conditions, and the experimental methodologies used to assess thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction to PFOEMA and its Thermal Stability

PFOEMA is a fluorinated methacrylate monomer. The presence of a long fluorinated alkyl chain imparts unique properties such as low surface energy, hydrophobicity, and oleophobicity to polymers derived from it. However, the thermal stability of the monomer is a critical parameter that influences its polymerization, storage, and handling. Uncontrolled polymerization or degradation due to thermal stress can lead to product inconsistency and safety hazards.

Methacrylate monomers, in general, are susceptible to spontaneous polymerization, which can be initiated by heat, light, or contaminants. To prevent this, commercial monomers are typically supplied with inhibitors. The thermal stability of PFOEMA is therefore intrinsically linked to the effectiveness of the chosen inhibitor and the storage conditions.

Principles of Thermal Stability and Decomposition

The thermal stability of a chemical compound refers to its resistance to decomposition at elevated temperatures. For a monomer like PFOEMA, two primary thermal events are of concern:

-

Uncontrolled Polymerization: An exothermic process that can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

-

Thermal Decomposition: The breakdown of the molecule into smaller, volatile fragments.

The presence of the methacrylate group makes PFOEMA susceptible to radical polymerization. The decomposition of fluorinated compounds can be complex, potentially leading to the formation of various smaller fluorinated molecules.

Recommended Handling and Storage

Proper handling and storage are crucial for maintaining the stability of PFOEMA monomer and preventing hazardous reactions. Based on general guidelines for methacrylate esters and fluorinated compounds, the following practices are recommended:

-

Inhibitors: PFOEMA should be stored with an appropriate inhibitor, such as the methyl ether of hydroquinone (MEHQ). The inhibitor requires the presence of dissolved oxygen to be effective. Therefore, the monomer should not be stored under an inert atmosphere.

-

Temperature: Elevated temperatures can increase the rate of inhibitor consumption and the risk of spontaneous polymerization. A recommended storage temperature for similar fluorinated methacrylate monomers is 2-8°C. Direct heating of containers should be avoided.

-

Light: Exposure to ultraviolet (UV) light can initiate polymerization. PFOEMA should be stored in opaque containers in a dark location.

-

Contamination: Contamination with acids, bases, oxidizing agents, or radical initiators can trigger polymerization.

Table 1: General Storage and Handling Recommendations for PFOEMA Monomer

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8°C | To minimize inhibitor depletion and the rate of potential polymerization. |

| Inhibitor | Typically MEHQ (check supplier's specifications) | To prevent spontaneous polymerization. |

| Atmosphere | Air (presence of oxygen is required for many inhibitors) | Oxygen is necessary for the proper functioning of common inhibitors like MEHQ. |

| Light Exposure | Store in opaque containers, away from light | To prevent photo-initiation of polymerization. |

| Contaminants | Avoid contact with acids, bases, peroxides, and metals | To prevent catalytic initiation of polymerization. |

Experimental Assessment of Thermal Stability

The thermal stability of monomers is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of the PFOEMA monomer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation, or under an oxidizing atmosphere (e.g., air) to assess oxidative stability. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 500-600°C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) shows the rate of weight loss and can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, glass transitions, and exothermic events like polymerization. For PFOEMA monomer, DSC can be used to determine its melting point and to detect the onset of thermally initiated polymerization.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the PFOEMA monomer (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -20°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected decomposition temperature but high enough to observe any polymerization exotherm.

-

Cool the sample back to the starting temperature.

-

A second heating scan is often performed to observe the glass transition of the newly formed polymer.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as downward peaks, while exothermic events (like polymerization) appear as upward peaks. The onset temperature and the enthalpy of the polymerization exotherm can be calculated from the data.

Factors Influencing Thermal Stability

Several factors can impact the thermal stability of PFOEMA monomer. Understanding these relationships is key to ensuring its safe handling and effective use.

Conclusion

Safety and Handling Precautions for Perfluorinated Methacrylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for perfluorinated methacrylates. Given the unique chemical properties of these compounds, a thorough understanding of their potential hazards and the implementation of rigorous safety protocols are paramount for personnel protection and environmental safety in a laboratory setting. This document summarizes key toxicological data, outlines detailed experimental protocols for safety assessment, and provides visual workflows for risk management.

Hazard Identification and Toxicological Profile

Perfluorinated methacrylates, like other methacrylate esters, are reactive monomers susceptible to polymerization. The introduction of perfluoroalkyl chains can significantly alter the physicochemical and toxicological properties compared to their non-fluorinated analogs. While comprehensive toxicological data for all perfluorinated methacrylates is not available, existing data for representative compounds and related methacrylates indicate potential for skin, eye, and respiratory irritation. Prolonged or repeated exposure may lead to organ damage[1].

Acute Toxicity Data

The following table summarizes available acute toxicity data for (Perfluorohexyl)ethyl methacrylate, a representative perfluorinated methacrylate. It is crucial to consult the specific Safety Data Sheet (SDS) for any perfluorinated methacrylate being used.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Dermal | > 5000 mg/kg bw | [1] |

| LD50 | Rat (female) | Oral | > 5000 mg/kg bw | [1] |

| LC50 | Rat (male/female) | Inhalation | > 5.2 - < 9.9 mg/L air | [1] |

Ecotoxicity Data

The environmental impact of these compounds should also be considered. The following data is for (Perfluorohexyl)ethyl methacrylate.

| Endpoint | Species | Value | Exposure Time | Reference |

| LC50 | Oncorhynchus mykiss (Rainbow trout) | > 0.077 mg/L | 96 h | [1] |

| EC50 | Daphnia magna (Water flea) | > 0.017 mg/L | 48 h | [1] |

| EC50 | Desmodesmus subspicatus (Green algae) | > 0.008 mg/L | 72 h | [1] |

| EC50 | Activated sludge | > 100 mg/L | 3 h | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

Due to the potential for inhalation of vapors and skin/eye contact, robust engineering controls and appropriate PPE are mandatory when handling perfluorinated methacrylates.

-

Engineering Controls : Always handle these compounds in a well-ventilated laboratory, preferably within a certified chemical fume hood[2]. The fume hood sash should be kept as low as possible.

-

Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards[1].

-

Skin Protection : Wear impervious, flame-resistant clothing. Gloves resistant to methacrylates (e.g., butyl rubber or laminate) should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

-

Respiratory Protection : If exposure limits are likely to be exceeded or if working outside of a fume hood, a full-face respirator with an appropriate cartridge should be used[1].

Safe Handling and Storage

Perfluorinated methacrylates are reactive monomers that can undergo hazardous polymerization.

-

Handling : Avoid inhalation of vapors and direct contact with skin and eyes. Take measures to prevent the buildup of electrostatic charge. Use only non-sparking tools.

-

Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. These materials are often stabilized with inhibitors that require the presence of oxygen to be effective; therefore, do not store under an inert atmosphere.

Experimental Protocols for Safety Assessment

Standardized protocols are essential for evaluating the potential hazards of perfluorinated methacrylates. The following are summaries of key OECD guidelines and in vitro cytotoxicity assays.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection : Healthy young adult albino rabbits are typically used[3].

-

Dose Application : A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²)[3][4].

-

Exposure : The test patch is covered with a gauze patch and secured with tape for a 4-hour exposure period[4].

-

Observation : The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal[5]. The observation period may be extended up to 14 days to assess the reversibility of the effects[4][5].

-

Scoring : Skin reactions are graded according to a standardized scoring system.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Selection : Healthy young adult albino rabbits are used[6].

-

Instillation : A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye[7]. The other eye serves as a control.

-

Observation : The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation[8]. The observation period can be extended up to 21 days to evaluate the reversibility of effects[8].

-

Scoring : Ocular lesions are scored using a standardized system. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress[7].

Acute Inhalation Toxicity (OECD 403)

This test evaluates the health hazards of short-term exposure to a substance via inhalation.

Methodology:

-

Animal Selection : Young adult rats are the preferred species[9].

-

Exposure : Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a predetermined duration, typically 4 hours[10][11]. Multiple concentration groups are used to determine a dose-response relationship.

-

Observation : Animals are observed for at least 14 days post-exposure for signs of toxicity and mortality[10][12]. Body weight is recorded periodically.

-

Endpoint : The primary endpoint is the LC50 (median lethal concentration)[11][12].

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Methodology:

-

Cell Culture : Plate cells in a 96-well plate and incubate until they reach the desired confluency.

-

Treatment : Expose the cells to various concentrations of the perfluorinated methacrylate for a specified period (e.g., 24 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[13][14].

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[13].

-

Absorbance Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm[13]. The intensity of the color is proportional to the number of viable cells.

Potential Signaling Pathways of Toxicity

While specific data for perfluorinated methacrylates is limited, studies on other methacrylates suggest that their toxicity may be mediated through the induction of oxidative stress and apoptosis.

-

Oxidative Stress : Methacrylates can deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS)[15]. This oxidative stress can damage cellular components like lipids, proteins, and DNA.

-

Apoptosis : Increased ROS levels can trigger programmed cell death (apoptosis) through the activation of caspase cascades. Key executioner caspases involved are Caspase-3 and Caspase-9[16][17].

In Vitro Apoptosis Assessment: Caspase-3/9 Activation Assay

This assay quantifies the activity of key caspases involved in the apoptotic pathway.

Methodology:

-

Cell Lysis : After treatment with the perfluorinated methacrylate, cells are lysed to release their contents.

-

Substrate Addition : A specific peptide substrate for either Caspase-3 (DEVD) or Caspase-9 (LEHD) conjugated to a reporter molecule (e.g., a chromophore or fluorophore) is added to the cell lysate[18][19].

-

Cleavage and Detection : Active caspases in the lysate cleave the substrate, releasing the reporter molecule. The signal from the reporter is then measured using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity.

Risk Assessment and Emergency Procedures

A thorough risk assessment should be conducted before working with perfluorinated methacrylates.

Caption: A generalized workflow for laboratory chemical risk assessment.

Emergency Spill Response

In the event of a spill, prompt and appropriate action is critical.

Caption: A flowchart for responding to a chemical spill in the laboratory.

Spill Cleanup Procedure:

-

Evacuate : Immediately evacuate the area and alert others[20].

-

Ventilate : If safe to do so, increase ventilation by opening a fume hood sash.

-

Contain : For liquid spills, use a compatible absorbent material to contain the spill.

-

Personal Protection : Don appropriate PPE before attempting cleanup.

-

Cleanup : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate : Clean the spill area with a suitable solvent and then soap and water.

-

Seek Medical Attention : If there has been any personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[20].

Conclusion

Perfluorinated methacrylates are a class of compounds with unique properties that require careful handling and a thorough understanding of their potential hazards. While data on their specific toxicology is still emerging, by following the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with these materials safely. It is imperative to always consult the most up-to-date Safety Data Sheet for the specific perfluorinated methacrylate being used and to conduct a comprehensive risk assessment before beginning any new experimental work.

References

- 1. echemi.com [echemi.com]

- 2. capotchem.com [capotchem.com]

- 3. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. eurolab.net [eurolab.net]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 15. chemometec.com [chemometec.com]

- 16. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 20. acs.org [acs.org]

Technical Guide: Physicochemical Properties of 2-(Perfluorooctyl)ethyl Methacrylate

This guide provides essential physicochemical data for 2-(perfluorooctyl)ethyl methacrylate (CAS No: 1996-88-9), a fluorinated monomer commonly utilized in the synthesis of specialized polymers. Its significant fluorine content imparts unique properties, such as hydrophobicity and oleophobicity, to materials. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development who require precise data for experimental design and material characterization.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations in polymer synthesis and for analytical characterization.

| Property | Value |

| Chemical Formula | C₁₄H₉F₁₇O₂[1][2] |

| Molecular Weight | 532.19 g/mol [1][2] |

Structural Representation

The molecule consists of three primary functional regions: a reactive methacrylate group, a flexible ethyl linker, and a stable perfluorooctyl chain. The logical relationship between these components dictates the monomer's reactivity and the resulting polymer's properties.

Caption: Logical structure of this compound.

References

A Technical Guide to Fundamental Research on Fluorinated Acrylic Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental aspects of fluorinated acrylic polymers, covering their synthesis, unique properties, characterization, and critical applications, with a particular focus on their relevance in the field of drug development. The inclusion of fluorine atoms into an acrylic polymer backbone imparts a range of exceptional properties, making these materials highly valuable for advanced applications.

Introduction to Fluorinated Acrylic Polymers

Fluorinated acrylic polymers are a class of synthetic materials that merge the versatile properties of acrylics with the distinct advantages conferred by fluorine.[1] This is achieved by replacing hydrogen atoms in the side chains of acrylic or methacrylic monomers with fluorine atoms.[1] The resulting polymers possess a carbon-based backbone similar to conventional acrylics but feature fluorinated side chains that are responsible for their unique characteristics.[1]

The core of their exceptional performance lies in the properties of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry (~485 kJ·mol⁻¹).[2] This strong bond contributes to high thermal and chemical stability.[1][2] Furthermore, the high electronegativity and low polarizability of fluorine atoms lead to low surface energy, which manifests as excellent water and oil repellency (hydrophobicity and oleophobicity).[1][3] These properties, combined with biocompatibility and anti-fouling capabilities, make fluorinated acrylic polymers highly attractive for biomedical applications, including drug delivery systems, medical device coatings, and tissue engineering.[3]

Synthesis of Fluorinated Acrylic Polymers

The most common method for synthesizing fluorinated acrylic polymers is through free-radical polymerization.[1][4] This technique can be adapted for bulk, solution, and emulsion methods, offering versatility in tailoring the final polymer structure.[4][5] Other advanced methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are also employed to create well-defined polymer architectures.[6]

Common fluorinated monomers include esters of fluorinated alcohols, such as trifluoroethyl methacrylate (TFEMA) and perfluoroalkyl ethyl methacrylate.[1][7] These can be polymerized to form homopolymers or copolymerized with non-fluorinated acrylic monomers like methyl methacrylate (MMA) or butyl acrylate (BA) to precisely control the properties of the final material.[1][8]

Caption: General workflow for the synthesis of fluorinated acrylic polymers.

This protocol is a representative example of synthesizing a fluorinated acrylic copolymer.

-

Reactant Purification: Monomers such as methyl methacrylate (MMA) and a (perfluoroalkyl)ethyl methacrylate are purified via distillation or column chromatography and stored under nitrogen at low temperatures (-25°C) before use.[7][9] The initiator, such as α,α'-Azobisisobutyronitrile (AIBN), is recrystallized from ethanol.[7] The solvent (e.g., methyl amyl ketone or dioxane) is refluxed and distilled under nitrogen.[7][9]

-

Reaction Setup: A reaction flask is equipped with a condenser, a nitrogen inlet, and a magnetic stirrer. The chosen solvent is added to the flask.

-

Polymerization: The purified monomers and the initiator (e.g., tert-butyl peroxyacetate) are dissolved in the solvent.[9] The reaction mixture is heated to a specific temperature (e.g., 75°C) under a nitrogen atmosphere.[8] The polymerization is allowed to proceed for a set duration, often several hours, under continuous stirring.[9]

-

Purification: After the reaction is complete, the polymer is isolated by precipitation. The viscous polymer solution is slowly added to a large volume of a non-solvent, such as methanol, while stirring. The precipitated polymer is then collected by filtration.

-

Drying: The collected polymer is dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved to remove any residual solvent and non-solvent.

Key Properties and Data

Fluorinated acrylic polymers exhibit a unique combination of properties derived from their chemical structure. The strong C-F bonds make them highly resistant to chemicals, solvents, acids, and bases, as well as photodegradation, which enhances their durability for outdoor applications.[1] They also generally show superior thermal stability compared to their non-fluorinated counterparts.[1][5]

The most notable characteristic is their low surface energy, which results in high water and oil repellency.[1] This is quantified by measuring the contact angle of liquids on the polymer surface. Even small amounts of fluorinated monomers can significantly increase the hydrophobicity and oleophobicity of the polymer.[9]

| Polymer Composition | Fluorine Content (wt%) | Water Contact Angle (Advancing) | Hexadecane Contact Angle (Advancing) | Reference |

| Styrene/Butyl Methacrylate/Butyl Acrylate/Hydroxypropyl Acrylate | 0 | Not Reported | Not Reported | [9] |

| Above Copolymer with (Perfluoroalkyl)ethyl Methacrylate | 1.5 | ~80-115° | ~60-70° | [9] |

| Above Copolymer with (Perfluoroalkyl)ethyl Methacrylate | 3.0 | Not specified, but surface fluorine excess is higher | Not specified, but surface fluorine excess is higher | [9] |

| MMA/BA/HEMA Copolymer (Non-fluorinated) | 0 | Not Reported | Not Reported | [8] |

| MMA/BA/HEMA Esterified with Tetrafluoro Propanoic Acid | 4-10 | Not Reported | Not Reported | [8] |

| Table 1: Surface Properties of Representative Fluorinated Acrylic Copolymers. Data illustrates the significant impact of low-level fluorination on surface repellency. |

Characterization Techniques

A suite of analytical techniques is used to confirm the structure, composition, and properties of synthesized fluorinated acrylic polymers.

-

Fourier Transform Infrared Spectroscopy (FT-IR): Used to identify the functional groups present in the polymer and confirm the incorporation of both acrylate and fluorinated components.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's molecular structure and composition.

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to verify the presence and chemical state of fluorine on the polymer surface, confirming the surface migration of fluorinated segments.[5]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing data on its thermal stability and degradation profile. The high bond energy of C-F bonds typically results in increased thermal stability.[5]

-

Contact Angle Goniometry: Directly measures the water and oil repellency by determining the contact angle of liquid droplets on the polymer surface.[9]

Caption: Workflow for the characterization of fluorinated acrylic polymers.

-

Sample Preparation: A small, precise amount of the dried polymer (typically 5-10 mg) is weighed into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The instrument records the sample's weight as a function of temperature.

-

Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs, indicating the polymer's thermal stability.

Applications in Drug Development

The unique properties of fluorinated polymers make them excellent candidates for advanced biomedical applications.[2][3]

-

Drug Delivery: Their amphiphobic nature can be harnessed to create nanoparticles or micelles for encapsulating both hydrophobic and hydrophilic drugs. The polymer shell can protect the drug from degradation and control its release profile.

-

Medical Coatings: Due to their low surface energy and inertness, these polymers are used to create anti-fouling and anti-bacterial coatings for medical devices, implants, and surgical tools.[3] This reduces the risk of infection and improves biocompatibility.

-

Tissue Engineering: Fluorinated polymers can be fabricated into scaffolds for tissue engineering. Their mechanical properties can be tuned, and their surface chemistry can be modified to promote cell adhesion and growth.[3]

-

Imaging and Diagnostics: The presence of fluorine (¹⁹F) allows for non-invasive magnetic resonance imaging (MRI) with no background signal from the body, making these polymers useful as contrast agents.[3]

Caption: Role of a fluorinated polymer shell in a drug delivery system.

References

- 1. youtube.com [youtube.com]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. paint.org [paint.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Surface Energy Properties of Poly(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate) (PFOEMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface energy properties of Poly(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate) (PFOEMA), a fluorinated polymer of significant interest in various high-technology fields, including biomedical devices and drug delivery systems.[1][2][3][4][5] Its unique surface characteristics, stemming from the presence of a long perfluorinated side chain, render it a material with exceptionally low surface energy, leading to properties such as hydrophobicity and oleophobicity.

Core Surface Energy Properties

The surface energy of a solid is a critical parameter that governs its interactions with liquids, including wetting, adhesion, and biocompatibility. For polymers like PFOEMA, the surface is dominated by the chemical groups present at the interface. The high concentration of fluorine atoms in the side chains of PFOEMA results in very weak intermolecular forces, leading to its characteristic low surface energy.

While specific quantitative data for PFOEMA is not abundantly available in publicly accessible literature, the properties of similar fluorinated poly(meth)acrylates provide valuable insights. Generally, fluorinated polymers exhibit surface energies significantly lower than conventional polymers like PMMA. For instance, the surface energy of PMMA is approximately 41 mN/m, while fluorinated polymers can have surface energies well below 20 mN/m. The long perfluoroalkyl side chain in PFOEMA is expected to result in one of the lowest surface energies in this class of materials.

To quantitatively assess the surface free energy of PFOEMA, contact angle measurements with various probe liquids are employed. The Owens-Wendt-Rabel-Kaelble (OWRK) and Zisman plot methods are commonly used to determine the total surface free energy (γs) and its dispersive (γsd) and polar (γsp) components.[6][7][8][9][10]

Table 1: Expected Surface Energy Properties of PFOEMA

| Property | Expected Value Range | Significance |

| Total Surface Free Energy (γs) | Very Low (< 20 mN/m) | Dictates overall wettability and adhesive properties. |

| Dispersive Component (γsd) | Dominant Component | Arises from van der Waals forces, primary contributor to low surface energy.[8][10] |

| Polar Component (γsp) | Very Low | Minimal contribution from polar interactions, leading to hydrophobicity.[8][10] |

| Water Contact Angle (θwater) | High (> 110°) | Indicates a highly hydrophobic surface. |

| Diiodomethane Contact Angle (θdiiodomethane) | Moderate | Used in conjunction with water contact angle to calculate surface free energy components. |

| Contact Angle Hysteresis | Low to Moderate | The difference between advancing and receding contact angles, indicates surface heterogeneity and liquid pinning.[11][12] |

Experimental Protocols

Precise and reproducible experimental procedures are crucial for the accurate characterization of PFOEMA's surface properties. Below are detailed methodologies for key experiments.

Synthesis of PFOEMA via Free-Radical Polymerization

PFOEMA is typically synthesized via free-radical polymerization of the 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate (FOEMA) monomer.[13][14][15]

Materials:

-

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate (FOEMA) monomer

-

Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator

-

Anhydrous toluene or other suitable solvent

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Schlenk flask or similar reaction vessel with condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

The FOEMA monomer is dissolved in anhydrous toluene in a Schlenk flask under a nitrogen atmosphere.

-

The initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer) is added to the solution.

-

The reaction mixture is deoxygenated by several freeze-pump-thaw cycles or by bubbling with nitrogen for at least 30 minutes.

-

The flask is then heated to the desired reaction temperature (typically 60-80 °C for AIBN) and stirred for a specified period (e.g., 24 hours).

-

After the polymerization is complete, the solution is cooled to room temperature.

-

The polymer is precipitated by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

The precipitated PFOEMA is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Preparation of PFOEMA Films for Surface Analysis

Uniform and defect-free polymer films are essential for accurate surface property measurements.

Materials:

-

Synthesized PFOEMA polymer

-

A suitable solvent (e.g., a fluorinated solvent like hexafluoroisopropanol or a specialized solvent blend)

-

Substrates (e.g., silicon wafers, glass slides)

-

Spin coater or dip coater

-

Oven or hot plate

Procedure:

-

Prepare a dilute solution of PFOEMA (e.g., 1-5 wt%) in a suitable solvent. Ensure the polymer is fully dissolved, which may require gentle heating or sonication.

-

Clean the substrates thoroughly. For silicon wafers, a standard piranha solution or RCA clean is recommended. For glass slides, sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with nitrogen is effective.

-

Spin Coating: Dispense a small amount of the PFOEMA solution onto the center of the substrate. Spin the substrate at a controlled speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds) to create a thin, uniform film.

-

Dip Coating: Immerse the substrate into the PFOEMA solution and withdraw it at a constant, controlled speed.

-

Anneal the coated substrates in an oven at a temperature above the glass transition temperature of PFOEMA but below its decomposition temperature (e.g., 120-150 °C) for a period of time (e.g., 1-2 hours) to remove residual solvent and allow for polymer chain relaxation.

-

Cool the films slowly to room temperature to minimize stress.

Contact Angle Goniometry